molecular formula C16H14Br3NO2 B302943 N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide

N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide

Cat. No. B302943
M. Wt: 492 g/mol
InChI Key: KVGLXYIVSUAFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide, also known as BAY 60-2770, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of effects on the cardiovascular system, including vasodilation, anti-inflammatory effects, and anti-platelet aggregation effects. It has also been studied for its potential use in the treatment of pulmonary hypertension, erectile dysfunction, and other cardiovascular diseases.

Mechanism of Action

N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide works by activating soluble guanylate cyclase (sGC), an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating vascular tone, platelet function, and inflammation. By increasing cGMP levels, N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide promotes vasodilation, reduces inflammation, and inhibits platelet aggregation.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to promote vasodilation, reduce inflammation, and inhibit platelet aggregation. It has also been shown to improve endothelial function and reduce oxidative stress. In addition, it has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide is its specificity for sGC activation, which allows for targeted effects on the cardiovascular system. However, its potency and efficacy can vary depending on the experimental conditions, which can make it difficult to compare results across studies. In addition, its solubility and stability can be a challenge in some experimental settings.

Future Directions

There are many potential future directions for research on N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide. One area of interest is its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. It has also been studied for its potential use in the treatment of erectile dysfunction and other cardiovascular diseases. In addition, there is growing interest in its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential therapeutic applications of N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide is a promising compound with a variety of potential therapeutic applications. Its specificity for sGC activation and its effects on the cardiovascular system make it a promising candidate for the treatment of pulmonary hypertension, erectile dysfunction, and other cardiovascular diseases. Further research is needed to fully understand its potential applications and to address the challenges associated with its use in experimental settings.

Synthesis Methods

The synthesis method for N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide involves the reaction of 2,4,6-tribromophenol with 3,4-dimethylaniline in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product.

properties

Product Name

N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide

Molecular Formula

C16H14Br3NO2

Molecular Weight

492 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C16H14Br3NO2/c1-9-3-4-12(5-10(9)2)20-15(21)8-22-16-13(18)6-11(17)7-14(16)19/h3-7H,8H2,1-2H3,(H,20,21)

InChI Key

KVGLXYIVSUAFCO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)Br)Br)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)Br)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.